N-phenyl-2-(propanoylamino)benzamide
Description
N-Phenyl-2-(propanoylamino)benzamide is a benzamide derivative characterized by a propanoylamino (-NHCOCH2CH3) substituent at the 2-position of the benzamide core and a phenyl group attached to the nitrogen atom. This compound belongs to a broader class of benzamides, which are widely studied for their pharmacological and chemical properties. The propanoylamino group likely contributes to hydrogen-bonding interactions, influencing solubility and biological activity.
Properties
Molecular Formula |
C16H16N2O2 |
|---|---|
Molecular Weight |
268.31 g/mol |
IUPAC Name |
N-phenyl-2-(propanoylamino)benzamide |
InChI |
InChI=1S/C16H16N2O2/c1-2-15(19)18-14-11-7-6-10-13(14)16(20)17-12-8-4-3-5-9-12/h3-11H,2H2,1H3,(H,17,20)(H,18,19) |
InChI Key |
CSPSDWWCXVNHCX-UHFFFAOYSA-N |
SMILES |
CCC(=O)NC1=CC=CC=C1C(=O)NC2=CC=CC=C2 |
Canonical SMILES |
CCC(=O)NC1=CC=CC=C1C(=O)NC2=CC=CC=C2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Structural Variations in Benzamide Derivatives
The benzamide scaffold is highly versatile, with modifications at the 2-position and the N-phenyl group significantly altering properties. Key structural analogs include:
Physicochemical Properties
- Melting Points: Rip-B: 90°C N53·HCl: Not explicitly reported, but salt formation typically increases melting points compared to free bases .
- Solubility :
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